(4-((3-Chlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
(4-((3-Chlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H17ClFN3O and its molecular weight is 369.82. The purity is usually 95%.
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Scientific Research Applications
CC Chemokine Receptor-4 Antagonists : The compound has been utilized in the synthesis of potent and orally bioavailable CCR4 antagonists, demonstrating strong inhibition of human/mouse chemotaxis and anti-inflammatory activity in murine models of acute dermatitis (Yokoyama et al., 2009).
Anticonvulsant Agents : It has shown potential as a component in the synthesis of derivatives acting as sodium channel blockers and anticonvulsant agents, with specific compounds exhibiting significant efficacy in maximal electroshock tests (Malik & Khan, 2014).
Antimicrobial and Anticancer Agents : Novel derivatives of this compound have demonstrated notable antimicrobial and anticancer activities, with some compounds exhibiting higher activity than reference drugs (Hafez, El-Gazzar & Al-Hussain, 2016).
Tubulin Polymerization Inhibitors : Certain derivatives have shown potent cytotoxic activity against various human cancer cell lines, with remarkable antiproliferative activity and an ability to disrupt tubulin polymerization (Srikanth et al., 2016).
Precipitation-Resistant Solution Formulations : The compound has been explored in the development of suitable formulations for early toxicology and clinical studies, particularly focusing on improving in vivo blood levels and dose proportionality (Burton et al., 2012).
Antitumor Activity : Synthesized derivatives have shown distinct inhibition on the proliferation of various cancer cell lines (Tang & Fu, 2018).
Molecular Docking and Antimicrobial Activity : Molecular docking studies have been carried out to understand the antibacterial activity of the compound (Shahana & Yardily, 2020).
Acetylcholinesterase Inhibitors : It has been used in the synthesis of arylisoxazole-phenylpiperazine derivatives, exhibiting potential as selective acetylcholinesterase inhibitors (Saeedi et al., 2019).
Chiral Intermediate Production : The compound has been involved in the production of key chiral intermediates for drugs like Betahistine (Ni, Zhou & Sun, 2012).
Mechanism of Action
Target of Action
Compounds with pyrrolidine rings are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . They are known to interact with multiple receptors .
Mode of Action
Without specific information, it’s difficult to describe the exact mode of action. The pyrrolidine ring’s stereogenicity can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Indole derivatives, which have a similar structure to quinoline, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
The spatial orientation of substituents can lead to a different biological profile of drug candidates .
Safety and Hazards
Future Directions
The future directions for research on this compound would likely depend on its biological activity and potential uses. If it shows promise as a pharmaceutical, for example, further studies could be conducted to optimize its activity, reduce any side effects, and determine the most effective method of delivery .
Properties
IUPAC Name |
[4-(3-chloroanilino)-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O/c21-13-4-3-5-15(10-13)24-19-16-11-14(22)6-7-18(16)23-12-17(19)20(26)25-8-1-2-9-25/h3-7,10-12H,1-2,8-9H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWFCSLHSOLMEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC(=CC=C4)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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